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molecular formula C12H7BrN2O B3033744 2-(5-Bromopyridin-3-yl)-1,3-benzoxazole CAS No. 1160274-30-5

2-(5-Bromopyridin-3-yl)-1,3-benzoxazole

Cat. No. B3033744
M. Wt: 275.1 g/mol
InChI Key: NCMWYKJHPFRWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08585926B2

Procedure details

A mixture of 5-bromo-N-(2-bromophenyl)nicotinamide (4) (3.44 g, 9.7 mmol), CuI (0.106 g, 0.56 mmol), Cs2CO3 (3.91 g, 12 mmol) and 1,10-phenathroline (0.20 g, 1.12 mmol) in anhydrous 1,4-dioxane (50 mL) was heated at 100° C. overnight. After cooled cooling to RT, the mixture was poured into ethyl acetate (200 mL), then washed with water. The aqueous phase was extracted with ethyl acetate (200 mL×2), and the organic phase was collected and dried over Na2SO4, and purified by flash chromatography (silica gel, hexanes/ethyl acetate 3:1) to give a light yellow solid (5) (2.0 g, 75% yield).
Quantity
3.44 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.106 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:17]=1)[C:7]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1Br)=[O:8].C([O-])([O-])=O.[Cs+].[Cs+].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C(OCC)(=O)C>O1CCOCC1.[Cu]I>[Br:1][C:2]1[CH:17]=[C:6]([C:7]2[O:8][C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[N:9]=2)[CH:5]=[N:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.44 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)NC2=C(C=CC=C2)Br)C1
Name
Cs2CO3
Quantity
3.91 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.2 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
CuI
Quantity
0.106 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled
TEMPERATURE
Type
TEMPERATURE
Details
cooling to RT
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (200 mL×2)
CUSTOM
Type
CUSTOM
Details
the organic phase was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica gel, hexanes/ethyl acetate 3:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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